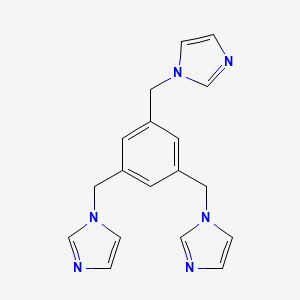

1,3,5-Tris((1H-imidazol-1-il)metil)benceno

Descripción general

Descripción

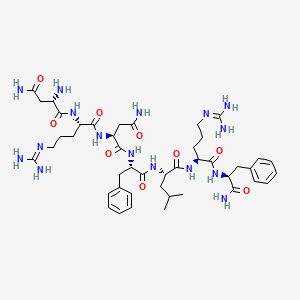

“1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene” is a chemical compound with the molecular formula C18H18N6 . It appears as a white to light yellow powder or crystal .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study reported the preparation of novel MOFs consisting of 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions . Another study reported the synthesis of coordination polymers incorporating this compound .

Molecular Structure Analysis

The molecular structure of “1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene” has been analyzed in several studies. For example, one study reported the crystal structure of a coordination polymer incorporating this compound .

Chemical Reactions Analysis

The chemical reactions involving “1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene” have been studied in several works. For instance, one study reported the synthesis of coordination polymers incorporating this compound . Another study reported the preparation of novel MOFs using this compound as an organic linker .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene” include a melting point of 185 °C and a predicted boiling point of 626.8±50.0 °C . The compound has a density of 1.3±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Marcos Metal-Orgánicos (MOFs)

Este compuesto se ha utilizado en la síntesis de Marcos Metal-Orgánicos (MOFs). Los MOFs son materiales cristalinos compuestos por iones metálicos o agrupaciones coordinadas a ligandos orgánicos. Se conocen por su alta porosidad y versatilidad estructural . En un estudio, se obtuvieron tres nuevos MOFs utilizando 1,3,5-Tris((1H-imidazol-1-il)metil)benceno como un enlazador orgánico .

Adsorción de Gas

Los MOFs sintetizados utilizando este compuesto han mostrado excelentes propiedades de adsorción de gas. Por ejemplo, el MOF TIBM-Cu mostró una excelente capacidad de adsorción de CO2 a 1 bar y 298 K . Esto los hace adecuados para aplicaciones en almacenamiento y separación de gases .

Captura de Dióxido de Carbono

Debido a su alta porosidad y propiedades de adsorción selectiva, estos MOFs se pueden utilizar para la captura de dióxido de carbono (CO2). Esta es un área de investigación en rápido crecimiento debido a su importancia en aplicaciones relacionadas con la energía y el medio ambiente .

Reactivo Analítico

This compound se utiliza como reactivo analítico . Los reactivos analíticos son sustancias que se utilizan en un entorno de laboratorio para reaccionar químicamente con otras sustancias para producir un resultado medible.

Síntesis de Complejos de Níquel

Este compuesto se ha utilizado en la síntesis de complejos de níquel. En un estudio, se sintetizó un poli[bis[μ3-1,3,5-tris[(1H-imidazol-1-il)metil]benceno-κ3N:N′:N″]níquel (II)] hexafluorosilicato .

Adsorción de Moléculas de Tinte

Se han estudiado los MOFs sintetizados utilizando este compuesto por su capacidad de adsorber selectivamente moléculas de tinte . Esto podría tener aplicaciones potenciales en el tratamiento y purificación del agua.

Direcciones Futuras

The future directions for “1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene” could involve its use in the synthesis of novel MOFs and coordination polymers, as suggested by the studies found . These materials have potential applications in various fields, including gas storage, catalysis, and drug delivery.

Mecanismo De Acción

Target of Action

The primary targets of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene are metal ions . The compound contains three imidazole groups, which can form coordination compounds with metal ions .

Mode of Action

The compound interacts with its targets, the metal ions, through its imidazole groups . The resulting changes include the formation of coordination compounds, which can be used in various applications such as catalyst preparation and fluorescence probes .

Pharmacokinetics

Its solubility in organic solvents such as methanol, ethanol, and chloroform suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene’s action are largely dependent on the specific metal ions it interacts with and the resulting coordination compounds. These compounds can be used in catalyst preparation and as fluorescence probes , indicating that the compound may have a wide range of effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene can be influenced by various environmental factors. For instance, its stability at room temperature suggests that it may be sensitive to high temperatures and light exposure. Furthermore, its solubility in organic solvents indicates that the presence of these solvents in the environment could influence its action and efficacy.

Propiedades

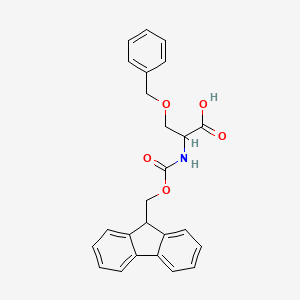

IUPAC Name |

1-[[3,5-bis(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6/c1-4-22(13-19-1)10-16-7-17(11-23-5-2-20-14-23)9-18(8-16)12-24-6-3-21-15-24/h1-9,13-15H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCAOVHHIHUHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC2=CC(=CC(=C2)CN3C=CN=C3)CN4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene and why is it of interest in materials science?

A1: 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene (hereinabbreviated as "timb") is a tripodal organic molecule containing three imidazole rings linked to a central benzene core. The imidazole nitrogen atoms can act as binding sites for metal ions, making timb a versatile ligand for constructing Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with potential applications in gas storage, catalysis, and sensing due to their high porosity and tunable properties.

Q2: What types of MOF structures have been created using 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene as a building block?

A2: Research has shown that timb can form diverse MOF architectures depending on the metal ion and reaction conditions. For example, timb has been used to create:

- 1D knotted chains: These chains were observed in a copper-based MOF with cyclohexane-1,3,5-tricarboxylic acid as a secondary ligand [].

- 2D layered structures: These layers were observed in a manganese-based MOF with sulfate anions [] and a cadmium-based MOF with hexafluorosilicate anions [].

- 3D porous frameworks: A cobalt-based MOF with cyclohexane-1,3,5-tricarboxylic acid exhibited a porous 3D structure with a rare (3, 4)-connected topology [].

Q3: How does the structure of 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene influence its coordination with metal ions in MOFs?

A3: The tripodal geometry of timb with its three imidazole rings allows it to act as a bridging ligand, coordinating to multiple metal centers simultaneously. This bridging capability is essential for building extended MOF structures. The spatial arrangement of the imidazole rings also influences the overall topology and dimensionality of the resulting framework.

Q4: Besides structural characterization, what other studies have been conducted on MOFs incorporating 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene?

A4: Researchers have investigated the thermal stability of these MOFs using thermogravimetric analysis (TGA). For instance, the manganese-based MOF with timb and sulfate anions exhibited stability up to 533 K []. Fluorescence properties of cadmium-based MOFs incorporating timb have also been studied [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Nickel(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B1638482.png)

![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1638490.png)

![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B1638495.png)

![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)

![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzenesulfonic acid](/img/structure/B1638523.png)